molecular formula C15H18N2O5S B2405984 1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795191-47-7

1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No. B2405984
CAS RN: 1795191-47-7
M. Wt: 338.38
InChI Key: JCFSPJSBYUPQKD-UHFFFAOYSA-N
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Description

Pyrrolidine-2,5-diones are a type of nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-diones can be achieved through various synthetic strategies. One approach is ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach is the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The structure of pyrrolidine-2,5-diones is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions of pyrrolidine-2,5-diones can be influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

Pyrrolidine-2,5-diones, like other heterocyclic compounds, have unique physicochemical properties that make them useful in drug discovery. These properties can be modified by introducing heteroatomic fragments into the molecules .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring is widely used by medicinal chemists to design compounds for treating human diseases. Its sp³-hybridization allows efficient exploration of pharmacophore space. Additionally, the non-planarity of the ring (referred to as “pseudorotation”) contributes to increased three-dimensional coverage. Researchers have synthesized bioactive molecules containing the pyrrolidine ring and its derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds exhibit target selectivity and diverse biological profiles .

Spirocyclic Oxetanes

Protected azetidinone, a derivative of the pyrrolidine ring, serves as a versatile building block for functionalized spirocyclic oxetanes. Researchers have explored its synthetic potential, particularly in the formation of complex ring systems .

Future Directions

The future of pyrrolidine-2,5-diones in drug discovery looks promising. These compounds have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Researchers continue to explore new synthetic strategies and applications for these versatile compounds .

properties

IUPAC Name

1-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-10-7-12(3-4-13(10)22-2)23(20,21)16-8-11(9-16)17-14(18)5-6-15(17)19/h3-4,7,11H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFSPJSBYUPQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

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